N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
"N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a thiophene-2-carboxamide derivative characterized by a central thiophene ring substituted with a 4-methylphenyl group at the 4-position, a pyrrole moiety at the 3-position, and a cyclohexyl carboxamide group at the 2-position. The compound’s design leverages the thiophene core—a common scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse substitution patterns—to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-cyclohexyl-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-16-9-11-17(12-10-16)19-15-26-21(20(19)24-13-5-6-14-24)22(25)23-18-7-3-2-4-8-18/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDGZDUNBTHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the reaction of the thiophene derivative with a pyrrole compound in the presence of a catalyst.
Attachment of the cyclohexyl and methylphenyl groups: These groups can be introduced through various substitution reactions, often using organometallic reagents or halogenated precursors.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as binding to proteins or nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in electron transfer reactions: Due to the presence of the thiophene and pyrrole rings, which can facilitate electron delocalization.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target (377.52 Da) occupies a middle range between simplified analogs (e.g., 296.39 Da ) and complex hybrids (e.g., 560.2 Da ), balancing bioavailability and structural complexity.
- Bioactivity Inference : While the SNAT2 inhibitor demonstrates direct anti-cancer activity, the target’s pyrrole and cyclohexyl groups may modulate alternative targets, such as kinase or transporter proteins, though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
